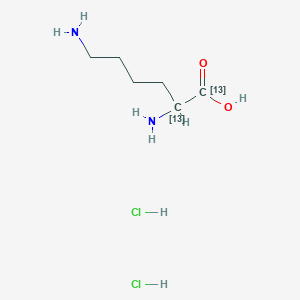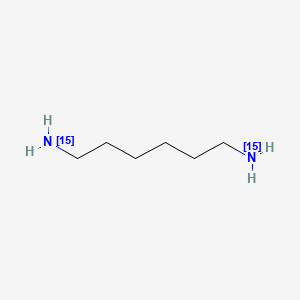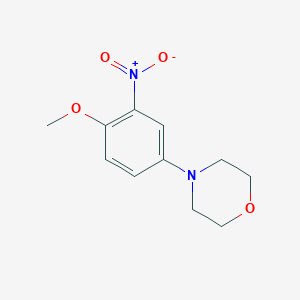
4-(4-Methoxy-3-nitrophenyl)morpholine
概要
説明
4-(4-Methoxy-3-nitrophenyl)morpholine, also known as MNM, is a chemical compound that has been widely used in scientific research. It is a heterocyclic compound that contains a morpholine ring, a nitro group, and a methoxy group. The compound has been used as a reagent in organic synthesis, as well as a probe for studying biological systems. In
科学的研究の応用
Synthesis of Anticancer Agents
4-(4-Methoxy-3-nitrophenyl)morpholine: is utilized in the synthesis of anticancer drugs. It serves as a precursor for the production of Reversine , a compound known for its potential to reverse the dedifferentiation of cells, which is a promising approach in cancer therapy .
Development of Antimigraine Medications
This compound has been identified as a valuable precursor in the development of drugs aimed at treating migraines. Its structural properties allow for the creation of molecules that can alleviate migraine symptoms by targeting specific pathways involved in pain transmission .
Kinase Inhibitor Research
Kinase inhibitors are crucial in the treatment of various diseases, including cancer4-(4-Methoxy-3-nitrophenyl)morpholine is used in the research and development of new kinase inhibitors, which can selectively target and inhibit the activity of specific kinases involved in disease progression .
Reverse Transcriptase Inhibitors
In the field of antiviral research, particularly for HIV, this compound is a key precursor in the synthesis of reverse transcriptase inhibitors. These inhibitors prevent the replication of the virus by targeting the reverse transcriptase enzyme, a critical component in the viral life cycle .
Antibiotic and Antifungal Applications
The structural versatility of 4-(4-Methoxy-3-nitrophenyl)morpholine makes it a candidate for the synthesis of novel antibiotic and antifungal agents. Its ability to integrate into various molecular frameworks allows for the development of drugs that can combat resistant strains of bacteria and fungi .
Antimycobacterial Drug Synthesis
This compound is also involved in the synthesis of drugs targeting mycobacteria, which are responsible for diseases like tuberculosis. The ongoing research aims to develop more effective antimycobacterial agents to address the growing issue of drug resistance .
Nitration Process Research
A novel, safe, and robust nitration process for the synthesis of 4-(4-Methoxy-3-nitrophenyl)morpholine has been developed, which is significant for industrial-scale production. This process ensures a safer and more efficient production of the compound, which is essential for its application in various fields of research .
Chemical Intermediate in Medicinal Chemistry
Due to its reactive nitro group, 4-(4-Methoxy-3-nitrophenyl)morpholine serves as a versatile intermediate in medicinal chemistry. It is used to create a wide range of pharmacologically active compounds, including those with potential antidiabetic properties .
作用機序
Target of Action
It is known that morpholine derivatives have been widely used in medicinal chemistry, including in the fields of antidiabetic and antimigraine drugs, kinase inhibitors, reverse transcriptase inhibitors, and antibiotic, anti-fungal, and antimycobacterial agents . Therefore, it can be inferred that 4-(4-Methoxy-3-nitrophenyl)morpholine may interact with similar targets.
Mode of Action
Given the wide range of biological activities associated with morpholine derivatives, it is likely that 4-(4-methoxy-3-nitrophenyl)morpholine interacts with its targets in a manner that modulates their function, leading to therapeutic effects .
Biochemical Pathways
Considering the broad spectrum of biological activities associated with morpholine derivatives, it can be inferred that 4-(4-methoxy-3-nitrophenyl)morpholine may influence a variety of biochemical pathways .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Given the wide range of biological activities associated with morpholine derivatives, it can be inferred that 4-(4-methoxy-3-nitrophenyl)morpholine may have diverse molecular and cellular effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(4-Methoxy-3-nitrophenyl)morpholine. For instance, storage temperature can affect the stability of the compound .
特性
IUPAC Name |
4-(4-methoxy-3-nitrophenyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-16-11-3-2-9(8-10(11)13(14)15)12-4-6-17-7-5-12/h2-3,8H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUASRJAQVAMJLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CCOCC2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60589927 | |
| Record name | 4-(4-Methoxy-3-nitrophenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxy-3-nitrophenyl)morpholine | |
CAS RN |
383870-96-0 | |
| Record name | 4-(4-Methoxy-3-nitrophenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



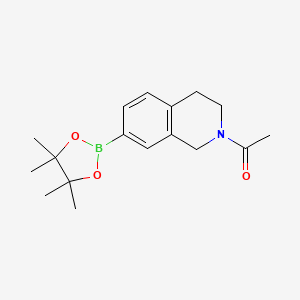

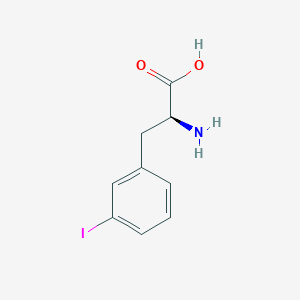
![6-Chloro-2-(piperidin-4-YL)-1H-benzo[D]imidazole](/img/structure/B1611772.png)
![3-[(Cyclopentylcarbonyl)amino]-4-methylbenzoic acid](/img/structure/B1611773.png)
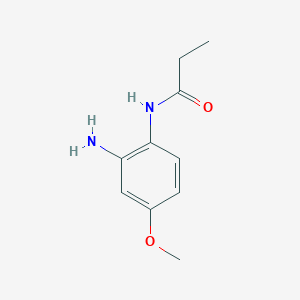
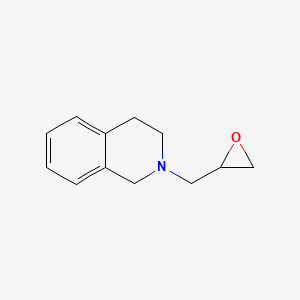
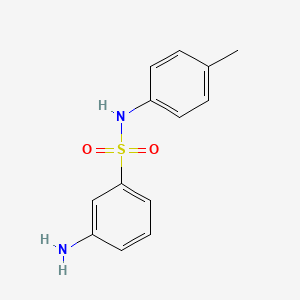
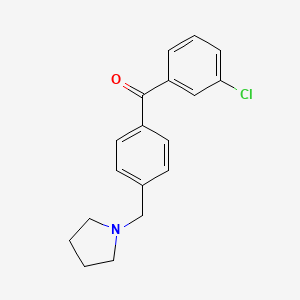
![Bis[(S,S,S)-DiazaPhos-SPE]](/img/structure/B1611782.png)
